Structural Classification within the Adenosine A₂A Receptor Ligand Patent Series: N-Butylsulfamoyl vs. N-Sulfamoyl and N-Alkyl Variants
This compound is explicitly encompassed by the Markush structure in US20030134854, which covers isonicotinamide derivatives of benzothiazoles as adenosine A₂A receptor ligands [1]. The patent enumerates specific N-alkylsulfamoyl variants including n-butyl, tert-butyl, methyl, and ethyl analogs, establishing a defined chemical series. While quantitative binding data for this exact compound are not publicly reported, the patent's systematic enumeration of the N-butylsulfamoyl substituent confirms its intentional inclusion for adenosine receptor SAR exploration. The unsubstituted sulfamoyl analog (CAS 717860-74-7), in contrast, has been evaluated only in high-throughput screening assays unrelated to adenosine receptors , suggesting divergent biological annotation.
| Evidence Dimension | Patent-defined chemical series membership and intended pharmacological target class |
|---|---|
| Target Compound Data | N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-37-5): explicitly enumerated in US20030134854 as an adenosine A₂A receptor ligand series member |
| Comparator Or Baseline | N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide (CAS 717860-74-7): unsubstituted sulfamoyl analog; N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide: methyl variant; N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide: ethyl variant; N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-36-4): diethyl variant |
| Quantified Difference | Qualitative: the N-butylsulfamoyl compound belongs to a distinct patent-defined adenosine receptor ligand family; the N-sulfamoyl analog (CAS 717860-74-7) is documented primarily in unrelated screening assays (RGS4, opioid receptor, ADAM17) with no reported adenosine receptor data |
| Conditions | Patent specification US20030134854 A1; PubChem and Chemsrc bioassay records for comparator compounds |
Why This Matters
For adenosine receptor-focused research programs, procurement of the patent-enumerated N-butylsulfamoyl compound provides a direct entry point into a well-characterized A₂A ligand series, whereas the N-sulfamoyl or N-methyl analogs lack adenosine receptor annotation.
- [1] Flohr, A., Jakob-Roetne, R., Norcross, R.D., & Riemer, C. (2003). Isonicotin- and nicotinamide derivatives of benzothiazoles. US Patent Application US20030134854 A1, filed November 5, 2002. View Source
